

IUPAC nomenclature of Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

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Compound of Interest

Compound Name:	Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
Cat. No.:	B153426

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An In-depth Technical Guide to **Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate**

This technical guide provides a comprehensive overview of **tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its formal IUPAC nomenclature, physical and chemical properties, a representative synthetic protocol, and a workflow for its preparation, tailored for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Structural Analysis

The name **tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate** is derived following the systematic rules of IUPAC nomenclature for organic compounds. A breakdown of the name reveals the structure of the molecule:

- **Piperidine:** This is the core of the molecule, indicating a six-membered heterocyclic amine containing one nitrogen atom.
- **4-oxo:** A ketone functional group (=O) is located at the 4th position of the piperidine ring.
- **3-phenyl:** A phenyl group (-C₆H₅) is attached to the 3rd position of the piperidine ring.
- **1-carboxylate:** An ester group (-COO-) is attached to the nitrogen atom at the 1st position of the piperidine ring.

- **Tert-butyl:** The ester group is specifically a tert-butyl ester, meaning it is connected to a tert-butyl group (-C(CH₃)₃). The full name of this N-protecting group is tert-butyloxycarbonyl, commonly abbreviated as Boc.

The numbering of the piperidine ring starts with the nitrogen atom as position 1.

Chemical and Physical Properties

The key identifying properties of this compound are summarized below.

Property	Value
CAS Number	632352-56-8
Molecular Formula	C ₁₆ H ₂₁ NO ₃
Molecular Weight	275.34 g/mol
Synonyms	1-Boc-3-phenylpiperidin-4-one, tert-butyl 4-oxo-3-phenyl-1-piperidinecarboxylate

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate** is not readily available in the searched literature, a plausible and widely used method for constructing the 3-substituted-4-piperidone core is via an intramolecular Dieckmann condensation.^{[1][2]} The following is a representative experimental protocol based on this established chemical transformation.

Experimental Protocol: Synthesis via Dieckmann Condensation

Objective: To synthesize **tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate** from a suitable acyclic diester precursor.

Materials:

- Diethyl 2-phenyl-3-(N-(tert-butoxycarbonyl)amino)propane-1,5-dicarboxylate (precursor)

- Sodium ethoxide (NaOEt) or other suitable base (e.g., Sodium Hydride)
- Anhydrous Toluene or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.
- Base Addition: Sodium ethoxide (1.1 to 1.5 equivalents) is added to the solvent and stirred to form a suspension.
- Precursor Addition: The diester precursor, dissolved in a minimal amount of anhydrous toluene, is added dropwise to the base suspension at room temperature under a nitrogen atmosphere.
- Cyclization Reaction: The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and maintained for several hours (e.g., 4-12 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M aqueous HCl to neutralize the excess base and protonate the enolate intermediate. The pH should be adjusted to be slightly acidic (pH ~5-6).

- Extraction: The organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate. The organic layers are combined.
- Washing: The combined organic extracts are washed sequentially with water, saturated aqueous NaHCO_3 , and finally with brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate**.

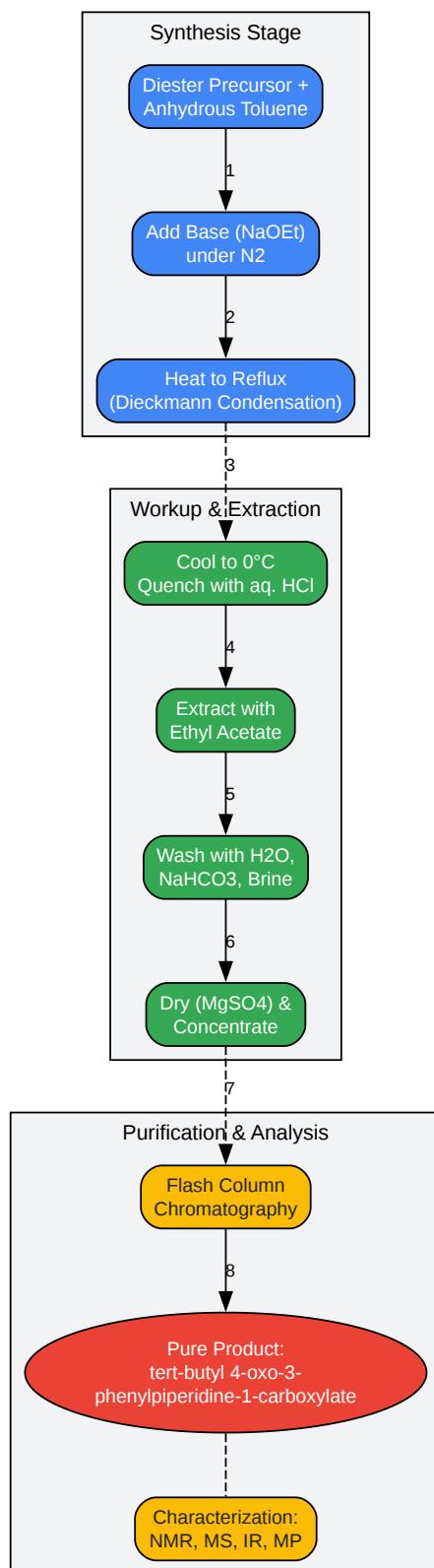
Characterization Data

The purified compound would be characterized by standard analytical techniques to confirm its identity and purity. The expected data are outlined below. While specific experimental values from a peer-reviewed source for this exact compound are not available in the provided search results, this table indicates the type of data that would be collected.

Analysis Technique	Expected Data
¹ H NMR (Proton NMR)	Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, ~2.0-4.5 ppm), and phenyl group protons (multiplets, ~7.2-7.5 ppm). The integration of these signals would correspond to the 9H, 7H, and 5H protons, respectively.
¹³ C NMR (Carbon NMR)	Signals for the carbonyl carbon of the ketone (~200-210 ppm), the carbonyl carbon of the carbamate (~155 ppm), carbons of the tert-butyl group (~28 ppm and ~80 ppm), and carbons of the piperidine and phenyl rings in their respective expected regions.
Mass Spectrometry (MS)	The expected molecular ion peak [M+H] ⁺ would be observed at m/z = 276.1594, corresponding to the molecular formula C ₁₆ H ₂₂ NO ₃ ⁺ . Other fragmentation patterns, such as the loss of the Boc group, would also be expected.
Melting Point	A sharp melting point would be recorded for the crystalline solid product.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the ketone C=O stretch (~1710-1730 cm ⁻¹) and the carbamate C=O stretch (~1680-1700 cm ⁻¹).

Experimental and Logical Workflows

As no specific signaling pathway involving **tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate** has been identified in the literature searched, the following diagram illustrates the logical workflow for its synthesis and characterization as described in the protocol above.



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Caption: Workflow for the synthesis and purification of the target compound.

Potential Applications in Research and Development

While specific biological activities for this compound have not been detailed, the 4-oxo-3-phenylpiperidine scaffold is a key structural motif in a range of biologically active molecules. Phenylpiperidine derivatives are well-known for their interactions with the central nervous system, most notably as potent analgesics that act on opioid receptors. This class of compounds serves as a foundational structure for drugs like fentanyl and meperidine.

Therefore, **tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate** is a valuable intermediate for the synthesis of novel, more complex phenylpiperidine analogues. The Boc protecting group on the nitrogen allows for controlled, selective chemical modifications at other positions of the molecule before its removal under mild acidic conditions to reveal the secondary amine, which can then be further functionalized. This makes it a versatile building block for creating libraries of compounds for screening in drug discovery programs targeting neurological disorders or pain management pathways.

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References

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